1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide
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Overview
Description
1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. It features a quinazolinone core, a piperidine ring, and a benzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.
Thionation: The conversion of the carbonyl group to a thiocarbonyl group is carried out using reagents like Lawesson’s reagent.
Coupling with Benzoyl Chloride: The benzoyl group is introduced via a coupling reaction with benzoyl chloride in the presence of a base like triethylamine.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and thiocarbonyl group may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(6-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-{4-[(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperidine-4-carboxamide may confer unique properties, such as increased reactivity and potential biological activity, compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C22H21BrN4O3S |
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Molecular Weight |
501.4 g/mol |
IUPAC Name |
1-[4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21BrN4O3S/c23-16-5-6-18-17(11-16)21(30)27(22(31)25-18)12-13-1-3-15(4-2-13)20(29)26-9-7-14(8-10-26)19(24)28/h1-6,11,14H,7-10,12H2,(H2,24,28)(H,25,31) |
InChI Key |
NFGJGDWDGMTBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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